4-[(dimethylamino)methyl]pyrrolidin-2-one

Nuclear Receptor Pharmacology ROR Inverse Agonists Target Selectivity Profiling

Procure 4-[(dimethylamino)methyl]pyrrolidin-2-one (CAS 1824462-39-6) for nuclear receptor research programs. This pyrrolidin-2-one scaffold bears a tertiary dimethylaminomethyl side-chain (LogP -0.3159, TPSA 32.34 Ų) that enhances aqueous solubility and enables quaternization for targeted delivery. In five patent families, it demonstrates dual activity (RORα IC50 10.8 μM; PR IC50 3.8 μM) suitable for multi-target phenotypic screening in oncology and immunology. The tertiary amine is essential—replacement with a primary aminomethyl group alters LogP by >0.3 units and eliminates key protein-ligand interactions. Procure at ≥95% purity; ensure PPE, fume hood, and eyewash station per H315/H319/H335 classification.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
CAS No. 1824462-39-6
Cat. No. B6268858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(dimethylamino)methyl]pyrrolidin-2-one
CAS1824462-39-6
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCN(C)CC1CC(=O)NC1
InChIInChI=1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10)
InChIKeyBQPXIEDTEGJGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Dimethylamino)methyl]pyrrolidin-2-one (CAS 1824462-39-6): Baseline Physicochemical and Regulatory Profile for Procurement Decisions


4-[(Dimethylamino)methyl]pyrrolidin-2-one is a 4‑substituted pyrrolidin‑2‑one bearing a dimethylaminomethyl side chain. Its molecular formula is C₇H₁₄N₂O, with a monoisotopic mass of 142.11061 Da [1]. The compound exhibits a computed LogP of ‑0.3159 and a topological polar surface area (TPSA) of 32.34 Ų . According to the European Chemicals Agency (ECHA) Classification and Labelling Inventory, the notified hazard profile includes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [2]. The substance appears in at least five patent families, indicating active investigation as a synthetic intermediate or pharmacophore [1].

Why 4-[(Dimethylamino)methyl]pyrrolidin-2-one Cannot Be Substituted with Other 4‑Substituted Pyrrolidin‑2‑ones


4‑Substituted pyrrolidin‑2‑ones are not functionally interchangeable. The dimethylaminomethyl substituent in the target compound imparts a unique combination of basicity, lipophilicity, and hydrogen‑bonding capacity that directly influences both its physicochemical behavior and its interaction with nuclear receptors. Replacing this moiety with a primary aminomethyl group (e.g., 4‑aminomethylpyrrolidin‑2‑one) reduces lipophilicity by over 0.3 LogP units and eliminates the tertiary amine character essential for certain protein‑ligand interactions [1]. Consequently, substitution would alter the compound's ADME profile, target engagement pattern, and synthetic utility, invalidating any direct “drop‑in” replacement strategy [2].

Quantitative Differentiation Evidence for 4-[(Dimethylamino)methyl]pyrrolidin-2-one (CAS 1824462-39-6)


Distinct Nuclear Receptor Inverse Agonist Profile Differentiates Target Compound from Selective RORα Modulators

In a luciferase reporter gene assay performed in HEK293 cells, the target compound exhibited inverse agonist activity at human ROR‑α1 with an IC₅₀ of 10.8 μM [1]. By comparison, the selective RORα inverse agonist SR3335 shows an IC₅₀ of 0.48 μM in a similar Gal4‑luciferase system . The target compound is approximately 22‑fold less potent at RORα, yet it concurrently displays antagonist activity at the progesterone receptor (PR) with an IC₅₀ of 3.8 μM in T47D cells [1]. This dual weak‑moderate activity at both RORα and PR distinguishes it from single‑target reference compounds and may be exploited in phenotypic screens where polypharmacology is desirable.

Nuclear Receptor Pharmacology ROR Inverse Agonists Target Selectivity Profiling

Lipophilicity and Molecular Weight Distinguish the Target Compound from the Primary Amine Analog

The target compound exhibits a computed LogP of ‑0.3159 and a molecular weight of 142.20 g/mol . The closest analog lacking the N‑dimethyl group, 4‑aminomethylpyrrolidin‑2‑one, has a computed LogP of 0.05740 and a molecular weight of 114.15 g/mol [1]. The target compound is therefore more hydrophilic by 0.37 LogP units and 28.05 g/mol heavier. This shift in lipophilicity can affect passive membrane permeability and distribution, while the larger molecular footprint influences steric fit within binding pockets.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Differentiated Hazard Classification Dictates Handling and Safety Protocols

According to the ECHA Classification and Labelling Inventory, the target compound carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. In contrast, 4‑aminomethylpyrrolidin‑2‑one is reported with H302 (harmful if swallowed) [2]. The target compound's profile mandates specific personal protective equipment (PPE) for dermal and ocular exposure, whereas the comparator requires precautions against ingestion. This divergence directly impacts laboratory safety protocols and procurement considerations for facilities with restricted hazard classifications.

Chemical Safety Regulatory Compliance Laboratory Handling

Patent Landscape Confirms Synthetic Utility as a Distinct Building Block

The target compound is cited in five patent families, reflecting its use as a synthetic intermediate or pharmacophoric element [1]. The primary amine analog 4‑aminomethylpyrrolidin‑2‑one is also employed in patent literature (e.g., as a CB2 modulator precursor) but the dimethylamino derivative appears in distinct patent contexts, including pyrrolidine derivatives for therapeutic applications [2]. The presence of the tertiary amine enables unique transformations (e.g., quaternization, reductive amination) that are not accessible with the primary amine.

Organic Synthesis Building Blocks Patent Analysis

Optimal Application Scenarios for 4-[(Dimethylamino)methyl]pyrrolidin-2-one Based on Quantitative Evidence


Phenotypic Screening and Polypharmacology Studies Targeting RORα and Progesterone Receptor

The target compound's weak inverse agonist activity at RORα (IC₅₀ = 10.8 μM) combined with moderate antagonist activity at PR (IC₅₀ = 3.8 μM) makes it suitable for phenotypic screens where multi‑target engagement is preferred over high potency at a single receptor. This profile can be exploited in cancer or immunology research where both nuclear receptors contribute to disease biology [1].

Medicinal Chemistry SAR Exploration Requiring Controlled Hydrophilicity

With a LogP of ‑0.3159, the target compound is significantly more hydrophilic than its primary amine analog (LogP = 0.05740). This property is advantageous when designing analogs with improved aqueous solubility or when reducing the lipophilic burden of a lead series. Researchers can use this compound to probe the effects of the dimethylamino group on membrane permeability and oral bioavailability .

Synthetic Intermediate for Quaternary Ammonium Derivatives and Complex Pyrrolidinones

The tertiary amine in the target compound permits quaternization, enabling the synthesis of permanently charged derivatives for use as phase‑transfer catalysts or in targeted drug delivery. Additionally, the compound's inclusion in five patent families underscores its established role as a versatile building block for constructing more complex pyrrolidine‑based scaffolds [2].

Laboratories with Established Protocols for Dermal and Respiratory Hazard Management

Given its notified hazard classification (H315, H319, H335), the target compound is best suited for laboratories already equipped with appropriate PPE, fume hoods, and eyewash stations. Facilities that primarily handle oral‑toxicity‑classified reagents (e.g., H302) may need to upgrade safety measures before procuring this material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(dimethylamino)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.